molecular formula C9H12ClNO B13286688 2-Chloro-4-ethoxy-5-methylaniline

2-Chloro-4-ethoxy-5-methylaniline

Cat. No.: B13286688
M. Wt: 185.65 g/mol
InChI Key: AOLFNIBLSUQJGB-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, an ethoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of 4-ethoxy-5-methylaniline followed by reduction and chlorination. The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the amino group is chlorinated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid for nitration, hydrogen gas for reduction, and chlorine gas for chlorination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated aniline derivatives.

Scientific Research Applications

2-Chloro-4-ethoxy-5-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5-methylaniline involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethoxy and methyl groups influence the compound’s reactivity and solubility. The pathways involved in its action include nucleophilic attack and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylaniline: Similar structure but lacks the ethoxy group.

    4-Chloro-2-methylaniline: Similar structure but with different positions of the chloro and methyl groups.

    2-Ethoxy-5-methylaniline: Similar structure but lacks the chloro group.

Uniqueness

2-Chloro-4-ethoxy-5-methylaniline is unique due to the combination of chloro, ethoxy, and methyl groups on the benzene ring. This unique arrangement imparts specific chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-chloro-4-ethoxy-5-methylaniline

InChI

InChI=1S/C9H12ClNO/c1-3-12-9-5-7(10)8(11)4-6(9)2/h4-5H,3,11H2,1-2H3

InChI Key

AOLFNIBLSUQJGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)N)Cl

Origin of Product

United States

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